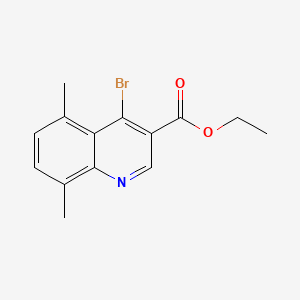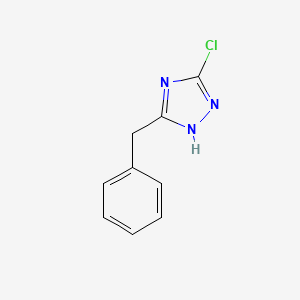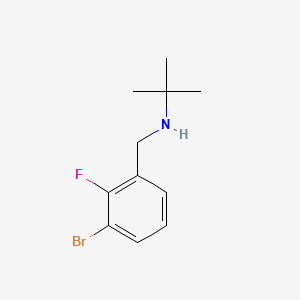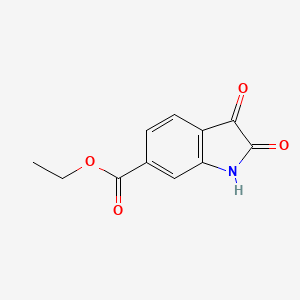
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is an organic compound belonging to the class of anilines. It is characterized by the presence of a bromine atom at the 3rd position and a 1,1-dimethylethoxy group at the 5th position on the benzene ring. This compound is used in various fields including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- typically involves the bromination of aniline derivatives followed by the introduction of the 1,1-dimethylethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties in treating certain diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the 1,1-dimethylethoxy group play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Benzenamine, 3-bromo-: Lacks the 1,1-dimethylethoxy group.
Benzenamine, 3-chloro-5-(1,1-diMethylethoxy)-: Contains a chlorine atom instead of bromine.
Benzenamine, 3-bromo-4-(1,1-diMethylethoxy)-: The 1,1-dimethylethoxy group is at the 4th position.
Uniqueness
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is unique due to the specific positioning of the bromine atom and the 1,1-dimethylethoxy group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
1369896-27-4 |
|---|---|
分子式 |
C10H14BrNO |
分子量 |
244.132 |
IUPAC名 |
3-bromo-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3 |
InChIキー |
PCWCRJSGVBFQAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC(=CC(=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)
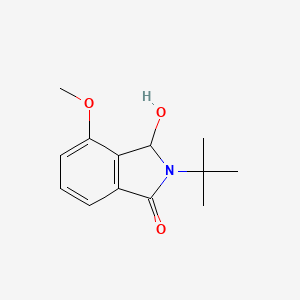
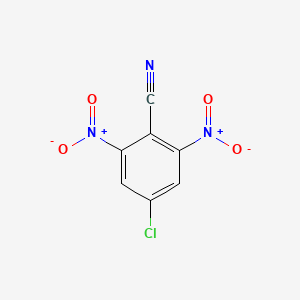
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)
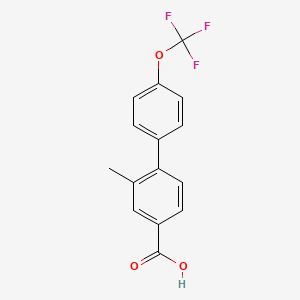
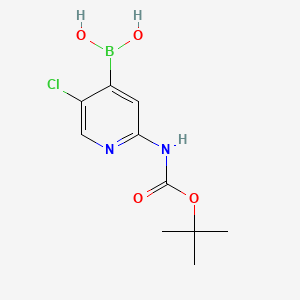
![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)
